

Application Note: Solid-Phase Synthesis of Dansyl-L-Serine Labeled Peptides

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Compound of Interest

Compound Name: *Dansyl-L-serine Piperidinium Salt*

CAS No.: *84282-12-2*

Cat. No.: *B15183515*

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Executive Summary & Scientific Rationale

Fluorescent labeling of peptides is a cornerstone of chemical biology, enabling the study of protein-peptide interactions, cellular uptake, and environmental sensing. Dansyl-L-serine (DNS-Ser) represents a specialized labeling strategy where the Dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) is conjugated to the N-terminal Serine residue.

Unlike rigid fluorophores (e.g., Fluorescein), the Dansyl group is solvatochromic; its emission maximum shifts significantly (from ~520 nm in water to ~460 nm in hydrophobic solvents) based on the polarity of its immediate environment. By incorporating Dansyl-L-serine, researchers create a "smart" probe capable of reporting on:

- **Membrane Insertion:** A blue shift indicates the peptide has entered a lipid bilayer.
- **Hydrophobic Binding:** Interaction with a receptor's hydrophobic pocket triggers fluorescence enhancement and a blue shift.
- **FRET Studies:** Dansyl serves as an excellent acceptor for Tryptophan (Trp) donors.

The Synthetic Challenge

Direct incorporation of Dansyl-L-serine requires precise chemoselectivity. The sulfonyl chloride precursor (Dansyl-Cl) is highly reactive. In Solid-Phase Peptide Synthesis (SPPS), the critical requirement is to ensure exclusive N-alpha-sulfonylation while preventing side-reactions with nucleophilic side chains (e.g., Lysine

-amines, Serine hydroxyls). This protocol utilizes an On-Resin Dansylation Strategy post-assembly, leveraging the orthogonality of Fmoc/tBu chemistry to guarantee site specificity.

Chemical Basis & Pre-Synthesis Considerations

The Dansyl-L-Serine Moiety

The label consists of the Dansyl group attached to the

-amine of L-Serine via a sulfonamide bond.

- **Stability:** The sulfonamide linkage is extremely stable to acids (TFA) and bases (Piperidine). Once formed, it survives the final cleavage cocktail.
- **Termination:** The Dansyl group "caps" the N-terminus. No further amino acids can be added after Dansylation.

Protecting Group Strategy (Fmoc/tBu)

To achieve high fidelity, the Serine side chain (hydroxyl) must be protected during the Dansylation reaction.

- **Resin-Bound Serine:** The N-terminal Serine must be coupled as Fmoc-Ser(tBu)-OH.
- **Why tBu?** The tert-butyl (tBu) ether protects the hydroxyl group from reacting with Dansyl chloride (preventing O-dansylation). The tBu group is removed only during the final TFA cleavage, yielding the desired free hydroxyl in the final product.

Resin Selection

- **Rink Amide Resin:** Generates a C-terminal amide (). Preferred for mimicking native protein termini or increasing metabolic stability.

- Wang Resin: Generates a C-terminal acid ().
- Loading: Low loading resins (0.3 – 0.6 mmol/g) are recommended to prevent aggregation of hydrophobic Dansyl groups.

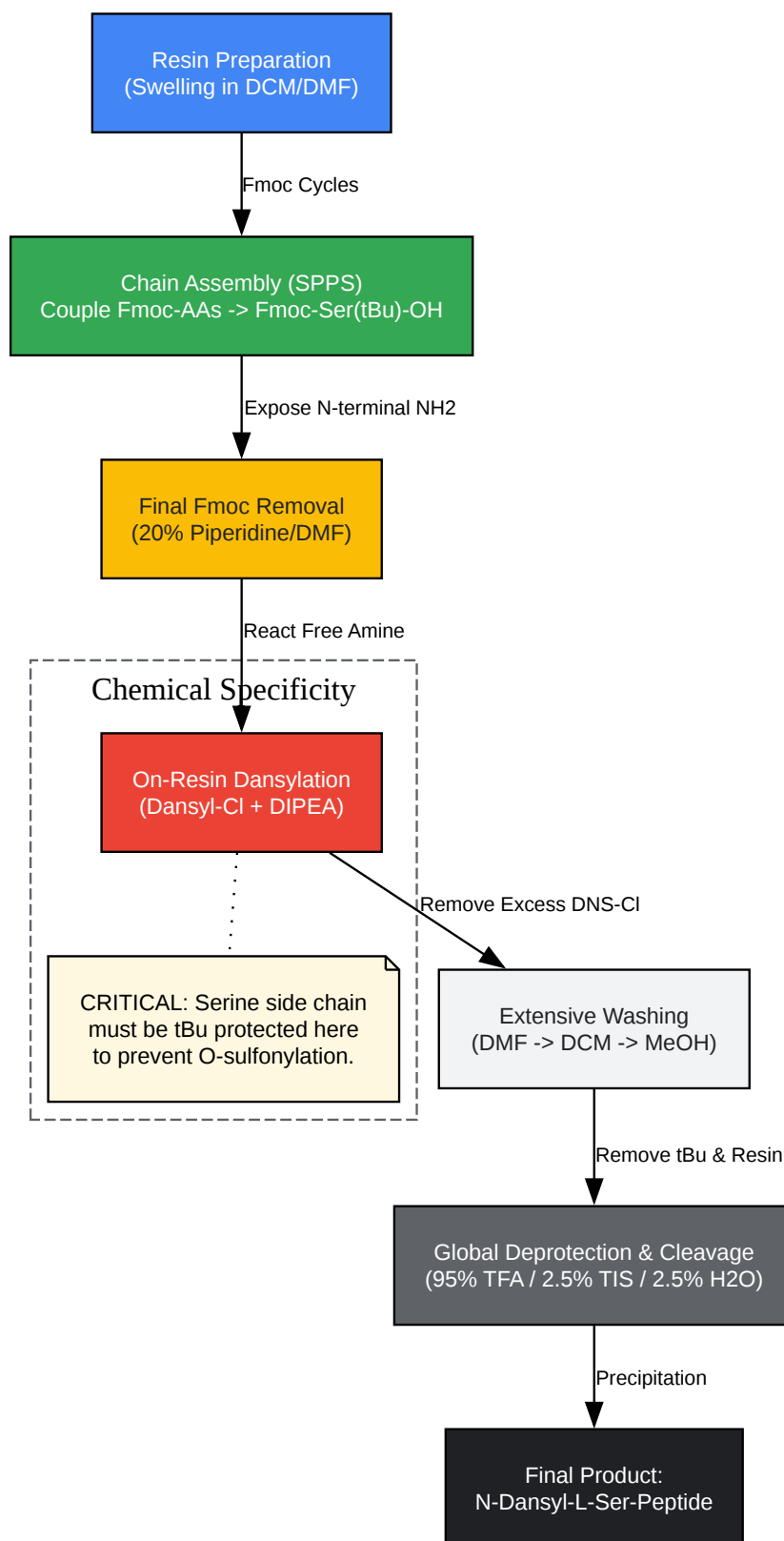
Detailed Experimental Protocol

Materials

- Resin: Rink Amide MBHA (0.5 mmol/g)
- Amino Acids: Fmoc-L-Ser(tBu)-OH (and other sequence AA)
- Reagents: Dansyl Chloride (DNS-Cl), HBTU/HATU, DIPEA (Diisopropylethylamine), Piperidine, DMF, DCM.
- Cleavage Cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water.

Workflow Diagram

The following diagram illustrates the critical path for synthesizing Dansyl-L-Ser-Peptides, highlighting the specific protection logic.



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Caption: Workflow for N-terminal Dansylation. Note the critical reliance on tBu protection during the labeling step to ensure chemoselectivity.

Step-by-Step Procedure

Phase 1: Peptide Chain Assembly

- Swell Resin: Place 0.1 mmol Rink Amide resin in a reaction vessel. Swell in DCM (20 min), then wash with DMF (3x).
- Standard Coupling: Synthesize the peptide sequence from C-terminus to N-terminus using standard Fmoc cycles:
 - Deprotection: 20% Piperidine in DMF (2 x 5 min).
 - Coupling: 5 eq Fmoc-AA, 4.9 eq HBTU, 10 eq DIPEA in DMF (45 min).
- Final Residue Coupling: Couple Fmoc-L-Ser(tBu)-OH as the final N-terminal amino acid.
 - Check: Perform a Kaiser test to ensure complete coupling.

Phase 2: On-Resin Dansylation (The Critical Step)

Objective: React the free N-terminal amine of Serine with Dansyl Chloride.

- Fmoc Removal: Remove the final Fmoc group from the Serine residue using 20% Piperidine/DMF.[1] Wash resin thoroughly (5x DMF, 3x DCM).[1]
 - Status: Resin now holds H₂N-Ser(tBu)-Peptide-[Resin].
- Prepare Labeling Solution:
 - Dissolve Dansyl Chloride (5 equivalents) in minimal dry DMF.
 - Add DIPEA (10 equivalents). The solution should be basic (pH > 9) to neutralize the HCl generated.
 - Note: Dansyl Chloride is light-sensitive.[2] Wrap the vessel in aluminum foil.
- Reaction: Add the solution to the resin. Shake at Room Temperature (RT) for 2 to 4 hours.

- Optimization: For difficult sequences, perform a "double coupling" (repeat step 2-3 with fresh reagents).
- Monitoring: Perform a Kaiser Test (Ninhydrin).
 - Result: The beads should be colorless (negative for free amines). The solution may be yellow/fluorescent.
- Washing: Wash extensively to remove unreacted fluorophore:
 - DMF (5x)^[1]
 - DCM (5x)
 - Methanol (3x) (Helps shrink beads and remove trapped reagents).

Phase 3: Cleavage & Deprotection

- Drying: Dry the resin under nitrogen flow or vacuum.
- Cocktail Preparation: Prepare TFA / TIS / H₂O (95:2.5:2.5 v/v/v).
 - Variation: If the peptide contains Cys or Met, add 2.5% EDT (Ethanedithiol) as a scavenger.
- Reaction: Add cleavage cocktail to resin. Shake for 2-3 hours at RT.
 - Chemistry: This step cleaves the peptide from the resin AND removes the tBu protection from the Serine side chain.^[1] The Dansyl sulfonamide bond remains intact.
- Isolation: Filter resin.^{[1][3][4]} Precipitate filtrate into ice-cold Diethyl Ether (). Centrifuge, decant, and wash pellet 3x with ether.

Quality Control & Characterization

HPLC Analysis

Dansyl-labeled peptides are more hydrophobic than their native counterparts.

- Column: C18 Reverse Phase.
- Gradient: Expect a shift to higher Acetonitrile percentages (later retention time).
- Detection:
 - UV: 214 nm (Amide bond), 254 nm (Aromatic), 330-350 nm (Dansyl specific absorption).
 - Validation: A peak appearing at both 214nm and 340nm confirms the presence of the label.

Mass Spectrometry (ESI-MS)

- Mass Shift: The Dansyl group adds exactly +233.29 Da to the molecular weight of the peptide (Dansyl replaces one H).

- Calculation:

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Fluorescence Verification

Dissolve a small aliquot in water and check under a UV lamp (365 nm).

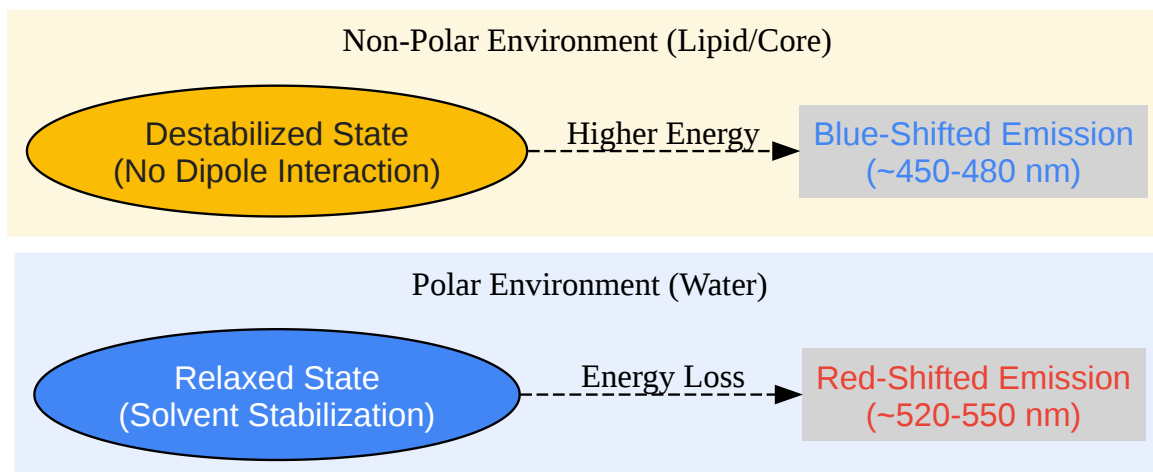
- Observation: Bright green/blue fluorescence.^[5]
- Solvatochromism Test: Add Methanol or Acetonitrile. The emission should shift towards blue (hypsochromic shift) and increase in intensity.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Incomplete Dansylation	Dansyl-Cl hydrolysis or steric hindrance.	Use fresh Dansyl-Cl (hygroscopic). Increase reaction time to 6h or perform double coupling.
O-Dansylation (Side Chain)	Loss of tBu protection or premature cleavage.	Ensure Fmoc-Ser(tBu)-OH was used. ^[1] Avoid acidic conditions before the final cleavage.
Low Fluorescence	Quenching by adjacent residues (e.g., Nitro-Tyr).	Avoid placing quenching residues (Nitro, heavy metals) near the N-terminus.
Precipitation Issues	Dansyl makes peptide very hydrophobic.	If ether precipitation fails, evaporate TFA under and dissolve residue directly in 50% Acetonitrile/Water for lyophilization.

Mechanism of Action: Solvatochromism

Understanding the data requires understanding the probe's physics. The Dansyl group undergoes Intramolecular Charge Transfer (ICT) upon excitation.



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Caption: The dipole of the excited Dansyl fluorophore interacts with polar solvents, lowering the energy gap (Red Shift). In hydrophobic environments, this stabilization is absent (Blue Shift).

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